

Application Note: Preparation of Simvastatin Hydroxy Acid (Sodium Salt) Stock Solution[1][2]

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Compound of Interest

Compound Name: *3"-Hydroxy Simvastatin Acid Sodium Salt*
Cat. No.: *B13442007*

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Abstract & Chemical Context

This guide details the preparation of stock solutions for Simvastatin Hydroxy Acid Sodium Salt (CAS: 101314-97-0), the bioactive, open-ring form of the prodrug Simvastatin.[1][2] Unlike the lipophilic lactone form (Zocor), the hydroxy acid salt is the direct inhibitor of HMG-CoA reductase.[2]

Critical Distinction: Researchers must verify their specific isomer. While the standard active inhibitor is often colloquially referred to as "Simvastatin Acid," the specific impurity 3"-Hydroxy Simvastatin Acid (CAS 1316302-95-0) also exists.[1][2] This protocol is optimized for the active pharmacological agent (Simvastatin Sodium) but is chemically compatible with the 3"-hydroxy impurity due to similar physicochemical properties.[1][2]

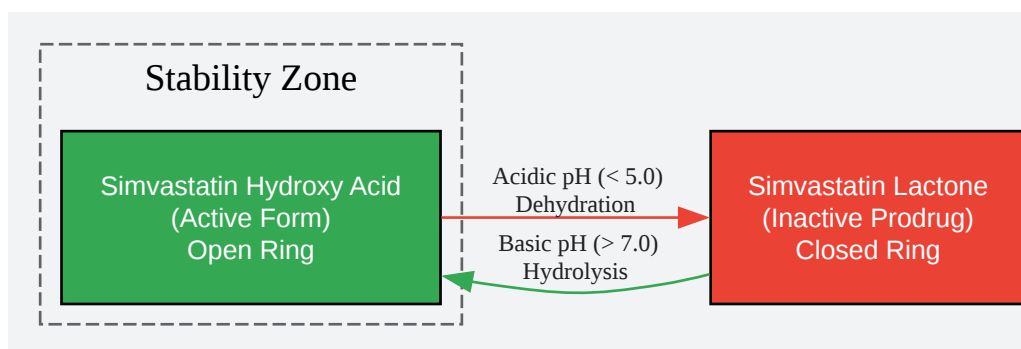
Chemical Profile

Property	Detail
Compound Name	Simvastatin Hydroxy Acid Sodium Salt
Synonyms	Simvastatin Sodium; Tenvastatin Sodium; SVA Sodium
CAS Number	101314-97-0
Molecular Weight	458.56 g/mol
Molecular Formula	C ₂₅ H ₃₉ O ₆ [1][3][4][5][6][7] • Na
Solubility (DMSO)	≥ 10 mg/mL (Recommended)
Solubility (Water)	Sparsely soluble (pH dependent)
pKa	~4.7 (Carboxylic acid)

Critical Mechanisms: The Lactone-Acid Equilibrium

The stability of Simvastatin Sodium is governed by a pH-dependent equilibrium.[2] In acidic environments (pH < 5.0), the hydroxy acid undergoes dehydration and cyclization to reform the inactive Simvastatin Lactone.

Experimental Implication: All aqueous dilutions must be maintained at pH ≥ 7.0 to prevent loss of potency.[2]



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Figure 1: The pH-dependent interconversion between the active acid and inactive lactone forms.[1][2] Maintenance of neutral-to-basic pH is critical for assay integrity.

Protocol A: Primary Stock Solution (DMSO)

Best for: Long-term storage, high concentration stocks (10 mM - 50 mM), and cellular assays.

[\[1\]](#)[\[2\]](#)

Materials

- Simvastatin Hydroxy Acid Sodium Salt (Solid).[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)
- Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile-filtered ($\geq 99.9\%$).[\[1\]](#)[\[2\]](#)
- Amber glass vials (Borosilicate).[\[1\]](#)[\[2\]](#) Avoid plastics for long-term storage of lipophilic statins.
[\[1\]](#)[\[2\]](#)
- Nitrogen or Argon gas (Optional but recommended).[\[1\]](#)[\[2\]](#)

Step-by-Step Methodology

- Molar Calculations: Calculate the mass required for a 10 mM stock solution.

Example: To prepare 1 mL of 10 mM solution:

[\[1\]](#)

- Solubilization:
 - Weigh ~5 mg of powder into a sterile amber glass vial.
 - Add the precise volume of DMSO to achieve 10 mM.[\[2\]](#)
 - Technique: Vortex gently for 30 seconds. If particulates persist, sonicate in a water bath at 25°C for 2 minutes. Do not heat above 30°C.
- Aliquot & Storage:
 - Divide into small aliquots (e.g., 50 μ L) to avoid freeze-thaw cycles.
 - Overlay with inert gas (N_2) to prevent oxidation.[\[1\]](#)[\[2\]](#)
 - Store at -20°C. (Stable for 6–12 months).

Protocol B: Aqueous Working Solution

Best for: Immediate use in enzymatic assays (HMG-CoA Reductase activity) or animal dosing.

[1][2]

WARNING: Do not store aqueous solutions for >24 hours. The sodium salt is prone to hydrolysis or precipitation if pH drifts.[2]

Methodology

- Buffer Selection: Use PBS (Phosphate Buffered Saline) or Tris-HCl adjusted to pH 7.4 – 8.0.
[1][2]
 - Avoid: Unbuffered water or acidic buffers (Acetate, Citrate pH < 6).[1]
- Dilution:
 - Thaw the DMSO stock (Protocol A) at room temperature.[1][2]
 - Dilute slowly into the buffer while vortexing.[2]
 - Solvent Tolerance: Ensure the final DMSO concentration is < 0.1% (v/v) for cell culture, or < 1% for enzymatic assays, to avoid solvent toxicity.[1]

Troubleshooting Precipitates

If the solution turns cloudy upon dilution into water:

- The concentration may be too high (Simvastatin acid has limited aqueous solubility, typically < 1 mg/mL in pure water).[1]
- The pH may be too low.[2] Add 1N NaOH dropwise to adjust pH to ~8.0.[2]

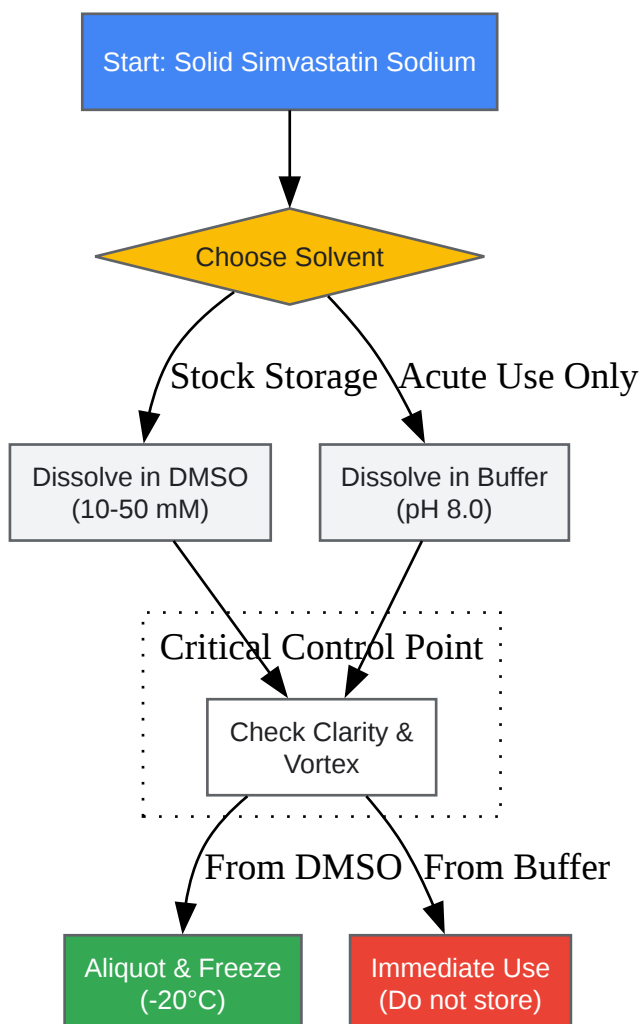
Quality Control & Validation

To ensure the stock solution contains the active form and has not lactonized:

- Visual Inspection: Solution must be clear and colorless.[2]

- HPLC Verification (Optional but Recommended for GLP):
 - Column: C18 Reverse Phase.[2]
 - Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (60:40).[1]
 - Detection: UV at 238 nm.[2][5][8]
 - Criterion: The Acid form elutes earlier (more polar) than the Lactone form.[1][2] Ensure < 2% Lactone peak area.[2]

Experimental Workflow Diagram



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Figure 2: Decision matrix for solvent selection based on experimental timeline.

References

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